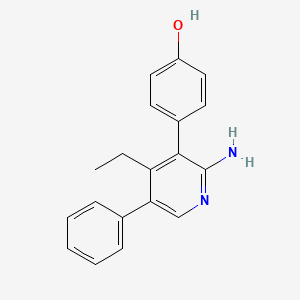
4-(2-Amino-4-ethyl-5-phenylpyridin-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Amino-4-ethyl-5-phenylpyridin-3-yl)phenol is a complex organic compound that belongs to the class of phenolic compounds These compounds are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group The structure of this compound includes a pyridine ring substituted with an amino group, an ethyl group, and a phenyl group, along with a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-4-ethyl-5-phenylpyridin-3-yl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction, where an aryl halide is reacted with a nucleophile under specific conditions . The reaction typically requires the presence of electron-withdrawing groups on the aromatic ring to facilitate the substitution process.
Another method involves the use of 4-aminoantipyrine as a starting material, which undergoes a series of reactions to form the desired compound . This method may involve steps such as alkylation, reduction, and cyclization under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-4-ethyl-5-phenylpyridin-3-yl)phenol can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, catalytic hydrogenation.
Electrophiles: Halogens, nitro compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can produce various substituted phenols or pyridines.
Scientific Research Applications
4-(2-Amino-4-ethyl-5-phenylpyridin-3-yl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Amino-4-ethyl-5-phenylpyridin-3-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The compound’s structure allows it to interact with various biomolecules, potentially disrupting cellular processes and leading to therapeutic outcomes.
Comparison with Similar Compounds
4-(2-Amino-4-ethyl-5-phenylpyridin-3-yl)phenol can be compared with similar compounds such as:
4-(3-Nitropyridin-2-ylamino)phenol: An intermediate for the synthesis of antitumor agents.
4-(3-Aminopyridin-2-ylamino)phenol: Another intermediate with potential biological activities.
These compounds share structural similarities but differ in their specific substituents and resulting biological activities
Properties
Molecular Formula |
C19H18N2O |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
4-(2-amino-4-ethyl-5-phenylpyridin-3-yl)phenol |
InChI |
InChI=1S/C19H18N2O/c1-2-16-17(13-6-4-3-5-7-13)12-21-19(20)18(16)14-8-10-15(22)11-9-14/h3-12,22H,2H2,1H3,(H2,20,21) |
InChI Key |
CESQHLOYZOMZEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=C1C2=CC=CC=C2)N)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















